molecular formula C13H20O2 B8002541 1-(3-Isopropoxyphenyl)butan-2-ol

1-(3-Isopropoxyphenyl)butan-2-ol

Cat. No.: B8002541
M. Wt: 208.30 g/mol
InChI Key: RABXYZVIFICCDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Isopropoxyphenyl)butan-2-ol is an organic compound belonging to the class of secondary alcohols It features a butan-2-ol backbone with a 3-isopropoxyphenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(3-Isopropoxyphenyl)butan-2-ol can be synthesized through several methods. One common approach involves the Grignard reaction, where a Grignard reagent reacts with a suitable carbonyl compound to form the desired alcohol. For instance, the reaction of 3-isopropoxybenzaldehyde with a butylmagnesium bromide Grignard reagent followed by acidic workup yields this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts and solvents are chosen to minimize side reactions and maximize product purity.

Chemical Reactions Analysis

Types of Reactions

1-(3-Isopropoxyphenyl)butan-2-ol undergoes various chemical reactions, including:

    Oxidation: The secondary alcohol group can be oxidized to form a ketone using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

    Reduction: The compound can be reduced to the corresponding alkane using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form the corresponding alkyl chloride.

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3) in acetic acid.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Substitution: Thionyl chloride (SOCl2) in the presence of pyridine.

Major Products Formed

    Oxidation: 1-(3-Isopropoxyphenyl)butan-2-one.

    Reduction: 1-(3-Isopropoxyphenyl)butane.

    Substitution: 1-(3-Isopropoxyphenyl)butyl chloride.

Scientific Research Applications

1-(3-Isopropoxyphenyl)butan-2-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-Isopropoxyphenyl)butan-2-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The isopropoxyphenyl moiety may interact with hydrophobic pockets in proteins, affecting their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

    1-Phenylbutan-2-ol: Lacks the isopropoxy group, resulting in different chemical and biological properties.

    1-(3-Methoxyphenyl)butan-2-ol: Contains a methoxy group instead of an isopropoxy group, leading to variations in reactivity and interactions.

    1-(3-Isopropoxyphenyl)propan-2-ol: Shorter carbon chain, affecting its physical and chemical properties.

Uniqueness

1-(3-Isopropoxyphenyl)butan-2-ol is unique due to the presence of the isopropoxy group, which imparts distinct steric and electronic effects. These effects influence the compound’s reactivity, solubility, and interactions with biological targets, making it a valuable molecule for various applications.

Properties

IUPAC Name

1-(3-propan-2-yloxyphenyl)butan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20O2/c1-4-12(14)8-11-6-5-7-13(9-11)15-10(2)3/h5-7,9-10,12,14H,4,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RABXYZVIFICCDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC1=CC(=CC=C1)OC(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.